Cas no 2030182-44-4 (Chloroxuron-d6)

Chloroxuron-d6 化学的及び物理的性質

名前と識別子

-

- Chloroxuron-d6

-

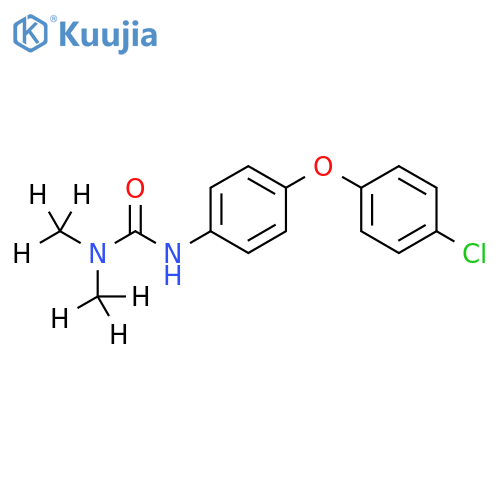

- インチ: 1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19)

- InChIKey: IVUXTESCPZUGJC-UHFFFAOYSA-N

- SMILES: O(C1C=CC(Cl)=CC=1)C1C=CC(NC(=O)N(C([H])([H])[H])C([H])([H])[H])=CC=1

Chloroxuron-d6 Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-143936S-1mg |

Chloroxuron-d |

2030182-44-4 | 98.75% | 1mg |

¥7500 | 2024-05-24 |

Chloroxuron-d6 関連文献

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

Chloroxuron-d6に関する追加情報

Professional Introduction to Chloroxuron-d6 (CAS No. 2030182-44-4)

Chloroxuron-d6, a deuterated derivative of the well-known herbicide Chloroxuron, is a compound of significant interest in the field of agrochemical research and environmental monitoring. With the CAS number 2030182-44-4, this isotope-labeled version of Chloroxuron has found utility in various applications, particularly in analytical chemistry and pharmaceutical studies. The introduction of deuterium atoms into the molecular structure not only enhances the compound's stability but also aids in tracing metabolic pathways and degradation processes.

The primary application of Chloroxuron-d6 lies in its role as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are pivotal in determining the purity and concentration of Chloroxuron in environmental samples, agricultural products, and pharmaceutical formulations. The deuterated version minimizes interference from natural isotopes, providing clearer and more accurate results. Recent advancements in MS technology have further amplified the utility of Chloroxuron-d6, enabling researchers to detect even trace amounts of Chloroxuron with high precision.

In environmental science, the study of Chloroxuron degradation has been a focal point due to its persistence and potential ecological impact. Research using Chloroxuron-d6 has revealed fascinating insights into the biodegradation mechanisms of this herbicide. Studies indicate that certain microbial strains can metabolize Chloroxuron through multiple pathways, including reductive dechlorination and hydrolysis. The incorporation of deuterium atoms allows researchers to track these pathways with exceptional clarity, shedding light on the kinetics and intermediates involved.

The pharmaceutical industry has also explored the potential of Chloroxuron-d6 in drug development and metabolism studies. Deuterated compounds are increasingly being used as tools to probe enzyme mechanisms and drug interactions. For instance, researchers have utilized Chloroxuron-d6 to investigate the cytochrome P450 enzymes responsible for metabolizing Chloroxuron-like compounds in humans. This information is crucial for designing safer drugs with reduced toxicity profiles.

The synthesis of Chloroxuron-d6 presents unique challenges due to the need for precise isotopic labeling. Advanced chemical techniques, such as deuterium exchange reactions and catalytic hydrogenation, are employed to achieve the desired molecular structure. These methods require meticulous control over reaction conditions to ensure high isotopic purity. Recent breakthroughs in synthetic chemistry have made it possible to produce larger quantities of Chloroxuron-d6, facilitating its use in broader research applications.

The analytical capabilities enhanced by Chloroxuron-d6 extend beyond environmental monitoring and pharmaceutical research. In agrochemical testing, this compound serves as a benchmark for evaluating the efficacy of new herbicides. By comparing the degradation patterns of Chloroxuron and its deuterated counterpart, researchers can assess the environmental fate of novel agrochemicals more effectively. This approach is particularly valuable in regions where traditional herbicides pose ecological risks.

The regulatory landscape also benefits from the use of Chloroxuron-d6. Agencies responsible for environmental protection rely on accurate analytical data to set permissible exposure limits for herbicides like Chloroxuron. The high sensitivity and specificity offered by techniques employing Chloroxuron-d6 ensure that regulatory decisions are based on robust scientific evidence. This has led to more stringent guidelines for herbicide use in agriculture and industrial settings.

In conclusion, Chloroxuron-d6 (CAS No. 2030182-44-4) represents a significant advancement in analytical chemistry and environmental science. Its applications span from tracing metabolic pathways in pharmaceuticals to monitoring herbicide degradation in ecosystems. The ongoing research utilizing this compound continues to expand our understanding of its behavior and impact, paving the way for more sustainable agricultural practices and safer drug development strategies.

2030182-44-4 (Chloroxuron-d6) Related Products

- 1539810-47-3(3-bromoimidazo1,5-apyrazine)

- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)

- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)

- 1036260-43-1(cis-3-Aminocyclobutanol)

- 117633-03-1(bicyclo[1.1.1]pentane-1-carbaldehyde)

- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)

- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)

- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)

- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)

- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)